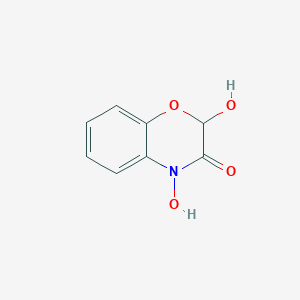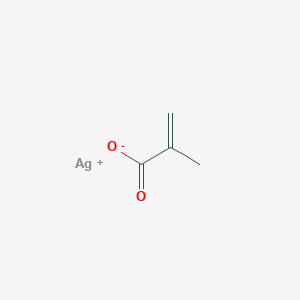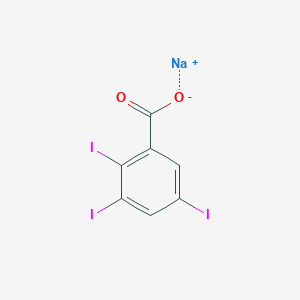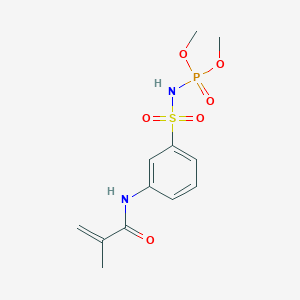
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of pharmaceutical research. This compound is also known as DMAPS and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of DMAPS is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. DMAPS has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemische Und Physiologische Effekte
DMAPS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenase-2. DMAPS has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMAPS is its potential use as an anti-cancer and anti-inflammatory agent. It has shown promising results in animal models and has the potential to be developed into a therapeutic agent. However, one limitation of DMAPS is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving DMAPS. One area of research is the development of more efficient synthesis methods for DMAPS. Another area of research is the investigation of DMAPS as a potential therapeutic agent for cancer and inflammation in humans. Further studies are also needed to fully understand the mechanism of action of DMAPS and its biochemical and physiological effects.
Synthesemethoden
The synthesis of DMAPS involves the reaction of 3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl chloride with dimethyl phosphoramidate. The reaction takes place in the presence of a base and a solvent. The resulting compound is purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
DMAPS has been studied extensively for its potential use in the field of pharmaceutical research. It has been shown to have anti-cancer properties and has been tested in vitro on various cancer cell lines. DMAPS has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.
Eigenschaften
CAS-Nummer |
15762-53-5 |
|---|---|
Produktname |
Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate |
Molekularformel |
C12H17N2O6PS |
Molekulargewicht |
348.31 g/mol |
IUPAC-Name |
N-[3-(dimethoxyphosphorylsulfamoyl)phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H17N2O6PS/c1-9(2)12(15)13-10-6-5-7-11(8-10)22(17,18)14-21(16,19-3)20-4/h5-8H,1H2,2-4H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
VGQJNYUIUBRKHQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)NP(=O)(OC)OC |
Kanonische SMILES |
CC(=C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)NP(=O)(OC)OC |
Andere CAS-Nummern |
15762-53-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



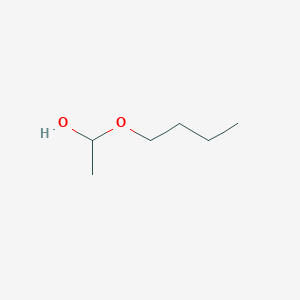
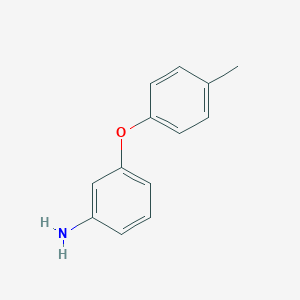
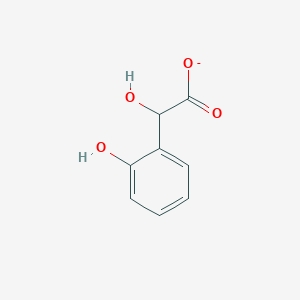
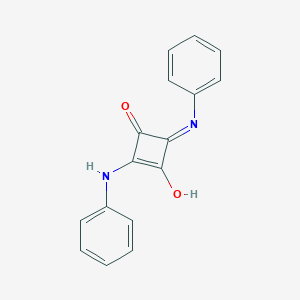
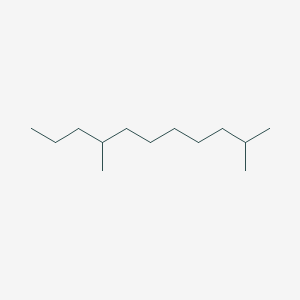
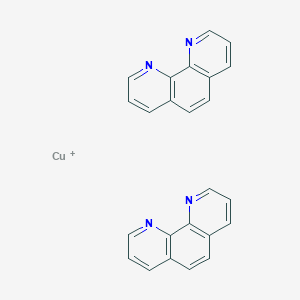
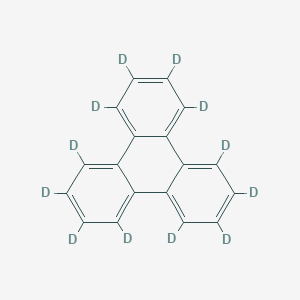
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)



